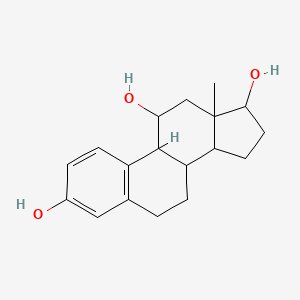

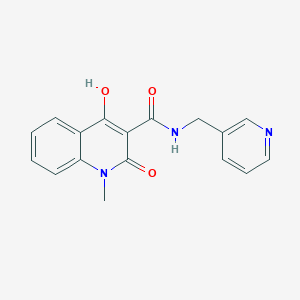

![molecular formula C24H18O3 B11997542 [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B11997542.png)

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(E)-3-oxo-3-phénylprop-1-ényl]phényl] (E)-3-phénylprop-2-énoate est un composé organique caractérisé par ses doubles liaisons conjuguées et ses cycles aromatiques

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du [(E)-3-oxo-3-phénylprop-1-ényl]phényl] (E)-3-phénylprop-2-énoate implique généralement un processus en plusieurs étapes. Une méthode courante est la condensation de Claisen-Schmidt, où le benzaldéhyde réagit avec l'acétophénone en présence d'une base telle que l'hydroxyde de sodium pour former la chalcone. Cet intermédiaire est ensuite estérifié avec l'acide cinnamique en milieu acide pour donner le produit final.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle, utilisant des réacteurs à flux continu pour garantir une qualité et un rendement constants. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer l'efficacité du processus.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, généralement en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium, ce qui entraîne l'hydrogénation des doubles liaisons.

Substitution : Des réactions de substitution électrophile aromatique peuvent se produire, où les cycles aromatiques réagissent avec des électrophiles tels que les halogènes ou les groupes nitro.

Réactifs et conditions communs

Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.

Réduction : Hydrogène gazeux, catalyseur au palladium, température ambiante ou températures élevées.

Substitution : Halogènes (chlore, brome), groupes nitro, acides de Lewis comme catalyseurs.

Principaux produits

Oxydation : Acides carboxyliques, cétones.

Réduction : Hydrocarbures saturés.

Substitution : Composés aromatiques halogénés ou nitrés.

Applications de la recherche scientifique

Chimie

En synthèse organique, le [(E)-3-oxo-3-phénylprop-1-ényl]phényl] (E)-3-phénylprop-2-énoate est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Son système conjugué en fait un intermédiaire précieux dans la préparation de colorants et de pigments.

Biologie

Les caractéristiques structurelles du composé lui permettent d'interagir avec les macromolécules biologiques, ce qui en fait un candidat potentiel pour le développement de médicaments. Il a été étudié pour ses propriétés anti-inflammatoires et anticancéreuses potentielles.

Médecine

En chimie médicinale, les dérivés de ce composé sont explorés pour leurs activités pharmacologiques. La recherche a montré que les modifications des cycles aromatiques et du groupe ester peuvent améliorer sa bioactivité.

Industrie

Dans le domaine des sciences des matériaux, ce composé est utilisé dans le développement de semi-conducteurs organiques et de matériaux photovoltaïques en raison de ses propriétés électroniques.

Mécanisme d'action

Le mécanisme d'action du [(E)-3-oxo-3-phénylprop-1-ényl]phényl] (E)-3-phénylprop-2-énoate implique son interaction avec des cibles cellulaires telles que les enzymes et les récepteurs. Le système conjugué du composé lui permet de participer à des réactions de transfert d'électrons, influençant les états redox cellulaires. Il peut également se lier à des protéines spécifiques, modulant leur activité et conduisant à divers effets biologiques.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in the preparation of dyes and pigments.

Biology

The compound’s structural features allow it to interact with biological macromolecules, making it a candidate for drug development. It has been studied for its potential anti-inflammatory and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological activities. Research has shown that modifications to the aromatic rings and the ester group can enhance its bioactivity.

Industry

In the materials science field, this compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Mécanisme D'action

The mechanism of action of [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with cellular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, influencing cellular redox states. It can also bind to specific proteins, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Acétoacétate d'éthyle : Similaire en ayant un groupe céto et un groupe ester, mais diffère par sa nature aliphatique.

Disilanes : Partagent le système conjugué mais diffèrent en ayant des atomes de silicium au lieu du carbone.

Composés fluorés : Présentent une réactivité unique due à la présence d'atomes de fluor.

Unicité

Le [(E)-3-oxo-3-phénylprop-1-ényl]phényl] (E)-3-phénylprop-2-énoate est unique en raison de sa combinaison de cycles aromatiques et de doubles liaisons conjuguées, qui confèrent des propriétés électroniques et des schémas de réactivité spécifiques. Cela en fait un composé polyvalent dans diverses applications, de la synthèse organique aux sciences des matériaux.

Propriétés

Formule moléculaire |

C24H18O3 |

|---|---|

Poids moléculaire |

354.4 g/mol |

Nom IUPAC |

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C24H18O3/c25-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)27-24(26)18-14-19-7-3-1-4-8-19/h1-18H/b17-13+,18-14+ |

Clé InChI |

AQUDAQATXWUGHF-HBKJEHTGSA-N |

SMILES isomérique |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

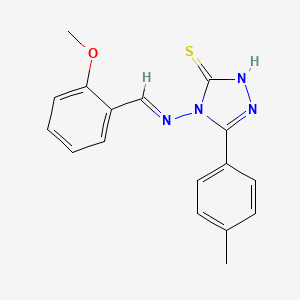

![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether](/img/structure/B11997470.png)

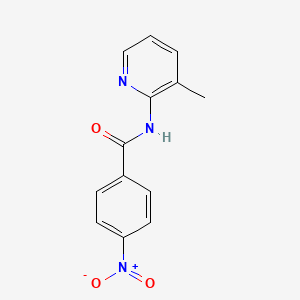

![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997498.png)

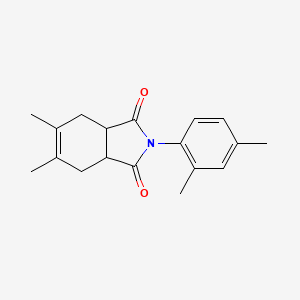

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11997527.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997530.png)

![3-(4-bromophenyl)-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997531.png)